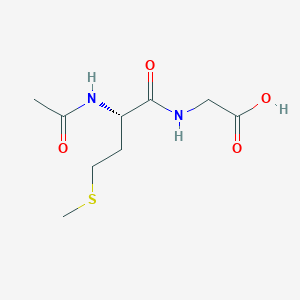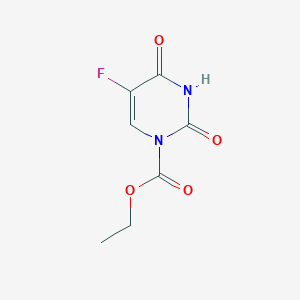
Ethyl 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxycarbonyl)-5-fluorouracil is a derivative of fluorouracil, a well-known chemotherapeutic agent This compound is characterized by the presence of an ethoxycarbonyl group attached to the 5-fluorouracil structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxycarbonyl)-5-fluorouracil typically involves the reaction of 5-fluorouracil with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
5-Fluorouracil+Ethyl chloroformate→1-(Ethoxycarbonyl)-5-fluorouracil
Industrial Production Methods: Industrial production of 1-(ethoxycarbonyl)-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethoxycarbonyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Ethoxycarbonyl)-5-fluorouracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to fluorouracil.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(ethoxycarbonyl)-5-fluorouracil is similar to that of fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells. The ethoxycarbonyl group may enhance its pharmacokinetic properties, such as solubility and stability.
Comparación Con Compuestos Similares
Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of fluorouracil.
Tegafur: Another prodrug of fluorouracil.
Uniqueness: 1-(Ethoxycarbonyl)-5-fluorouracil is unique due to the presence of the ethoxycarbonyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially improve its therapeutic index and reduce side effects.
Conclusion
1-(Ethoxycarbonyl)-5-fluorouracil is a compound of significant interest in medicinal chemistry and scientific research
Propiedades
Número CAS |
21839-33-8 |
|---|---|
Fórmula molecular |
C7H7FN2O4 |
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-2,4-dioxopyrimidine-1-carboxylate |
InChI |
InChI=1S/C7H7FN2O4/c1-2-14-7(13)10-3-4(8)5(11)9-6(10)12/h3H,2H2,1H3,(H,9,11,12) |
Clave InChI |
XRHUFADXPHBXFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C=C(C(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



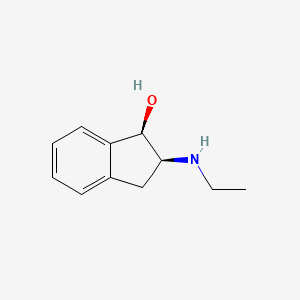
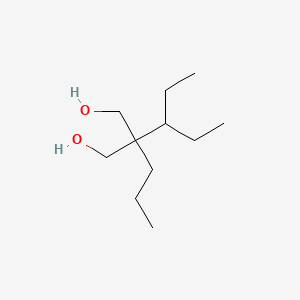
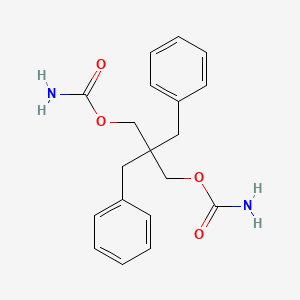


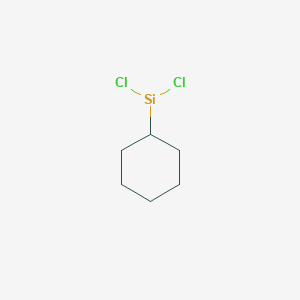

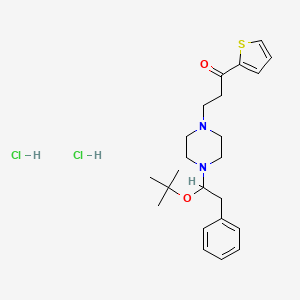


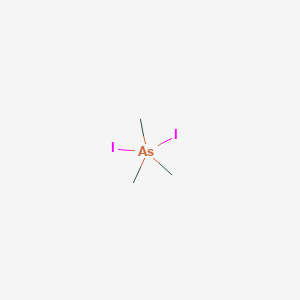
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
